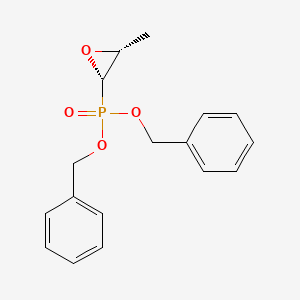
dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate is a chiral organophosphorus compound that has garnered interest in various fields of chemistry and biochemistry. This compound features a phosphonate group attached to a chiral oxirane ring, making it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate typically involves the reaction of dibenzyl phosphite with a chiral epoxide. One common method is the enantioselective epoxidation of allylic alcohols followed by the reaction with dibenzyl phosphite under basic conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of enantiomerically pure compounds and as a reagent in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific chiral properties.
Mécanisme D'action
The mechanism by which dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes or other biological molecules. The chiral nature of the compound allows for selective interactions with specific molecular targets, making it useful in asymmetric synthesis and enzyme inhibition studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzyl phosphite
- (2S,3R)-3-methyloxirane
- Phosphonic acids
Uniqueness
Dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate is unique due to its combination of a chiral oxirane ring and a phosphonate group. This combination allows for a wide range of chemical reactions and applications, particularly in asymmetric synthesis and enzyme inhibition studies. The compound’s ability to undergo ring-opening reactions and form reactive intermediates further enhances its versatility in scientific research.
Propriétés
Formule moléculaire |
C17H19O4P |
|---|---|
Poids moléculaire |
318.30 g/mol |
Nom IUPAC |
(2S,3R)-2-bis(phenylmethoxy)phosphoryl-3-methyloxirane |
InChI |
InChI=1S/C17H19O4P/c1-14-17(21-14)22(18,19-12-15-8-4-2-5-9-15)20-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3/t14-,17+/m1/s1 |
Clé InChI |
JWFQBECSAMRLNS-PBHICJAKSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](O1)P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CC1C(O1)P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


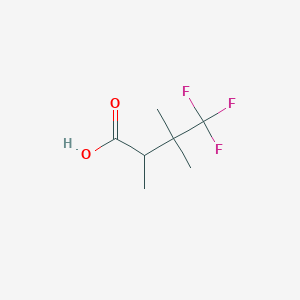
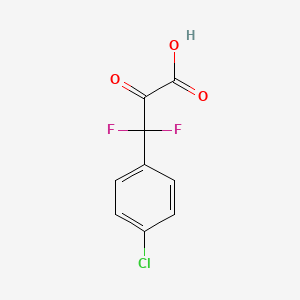
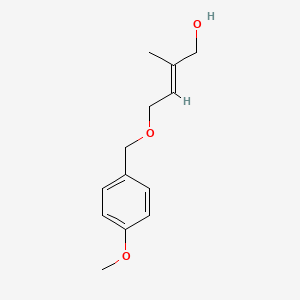
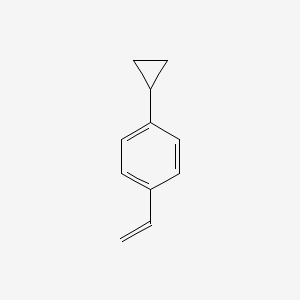
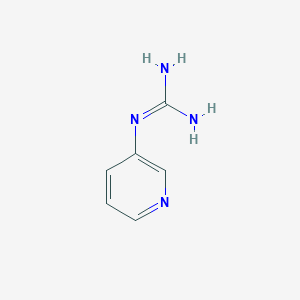
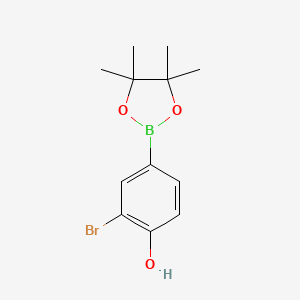

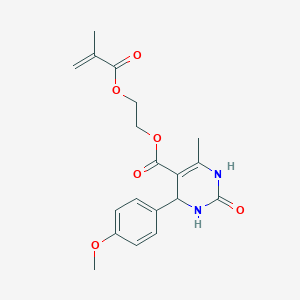
![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12851310.png)
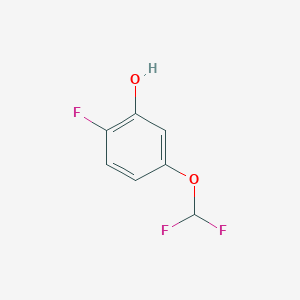
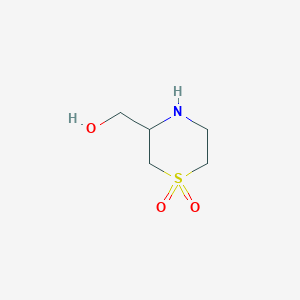
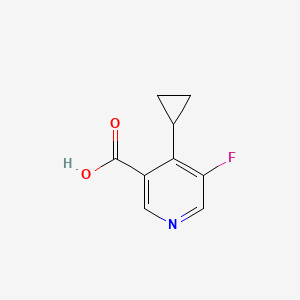
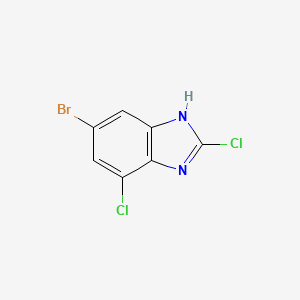
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)
